molecular formula C18H21F3N4O2 B10779715 (R)-6-(2-methylpiperazin-1-yl)-2-(2-(2-(trifluoromethyl)phenoxy)ethyl)pyridazin-3(2H)-one

(R)-6-(2-methylpiperazin-1-yl)-2-(2-(2-(trifluoromethyl)phenoxy)ethyl)pyridazin-3(2H)-one

Cat. No. B10779715
M. Wt: 382.4 g/mol
InChI Key: RUBIIBKQQMGNHO-CYBMUJFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHEMBL570274 typically involves multi-step organic reactions. The exact synthetic route can vary, but it often includes the following steps:

    Formation of the Core Structure: This step involves the construction of the core molecular framework through reactions such as cyclization or condensation.

    Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties. This can include reactions like alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods

Industrial production of CHEMBL570274 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

CHEMBL570274 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

CHEMBL570274 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which CHEMBL570274 exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    CHEMBL123456: Another bioactive molecule with similar structural features but different functional groups.

    CHEMBL789012: Shares a similar core structure but has distinct biological activities.

Uniqueness

CHEMBL570274 is unique due to its specific combination of functional groups and its particular bioactivity profile. This makes it a valuable compound for targeted research and potential therapeutic applications.

If you have any more questions or need further details, feel free to ask!

properties

Molecular Formula

C18H21F3N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

6-[(2R)-2-methylpiperazin-1-yl]-2-[2-[2-(trifluoromethyl)phenoxy]ethyl]pyridazin-3-one

InChI

InChI=1S/C18H21F3N4O2/c1-13-12-22-8-9-24(13)16-6-7-17(26)25(23-16)10-11-27-15-5-3-2-4-14(15)18(19,20)21/h2-7,13,22H,8-12H2,1H3/t13-/m1/s1

InChI Key

RUBIIBKQQMGNHO-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H]1CNCCN1C2=NN(C(=O)C=C2)CCOC3=CC=CC=C3C(F)(F)F

Canonical SMILES

CC1CNCCN1C2=NN(C(=O)C=C2)CCOC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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